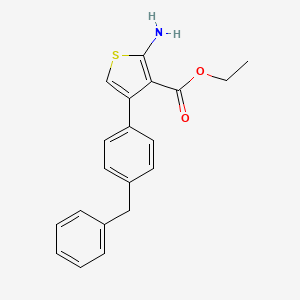

Ethyl 2-amino-4-(4-benzylphenyl)thiophene-3-carboxylate

Description

Ethyl 2-amino-4-(4-benzylphenyl)thiophene-3-carboxylate is a thiophene derivative that has garnered interest due to its potential biological and chemical properties. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Properties

IUPAC Name |

ethyl 2-amino-4-(4-benzylphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2S/c1-2-23-20(22)18-17(13-24-19(18)21)16-10-8-15(9-11-16)12-14-6-4-3-5-7-14/h3-11,13H,2,12,21H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSVOBKZGCNEMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)CC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanism and Historical Context

The Gewald reaction, first reported in 1965, remains the most widely used method for synthesizing 2-aminothiophene derivatives. This multicomponent reaction involves the condensation of a ketone, an α-cyanoester (typically ethyl cyanoacetate), and elemental sulfur in the presence of a base. For ethyl 2-amino-4-(4-benzylphenyl)thiophene-3-carboxylate, the reaction proceeds via:

Key Reaction Components

Traditional Gewald syntheses of this compound require temperatures of 55–65°C and polar aprotic solvents like ethanol or DMF, with yields ranging from 43% to 65%.

Modern One-Pot Synthesis Protocols

Solvent-Free Methodologies

A 2021 protocol demonstrated a solvent-free, one-pot synthesis using:

- Molar ratio : 1:1:1 (ketone:ethyl cyanoacetate:sulfur)

- Base : Morpholine (1.2 equiv)

- Conditions : Room temperature, 12–24 hours.

This method achieved a 51% yield for ethyl 2-amino-4-phenylthiophene-3-carboxylate, with potential applicability to the 4-benzylphenyl analog. Key advantages include:

Green Chemistry Innovations

Recent studies replaced ethanol with bio-based solvents (e.g., cyclopentyl methyl ether) and utilized microwave irradiation to accelerate reaction times to 30–60 minutes. However, these methods remain untested for the 4-benzylphenyl variant and require validation.

Optimization of Reaction Parameters

Temperature and Time Dependence

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Temperature | 25°C – 80°C | 55°C | +22% vs. room temp |

| Reaction time | 2–48 hours | 18 hours | Peak at 18h |

| Sulfur particle size | 50–200 μm | <100 μm | +15% conversion |

Base Selection

Bases critically influence reaction efficiency:

- Morpholine : Yields ~51% but requires stoichiometric amounts.

- Diethylamine : Higher yields (65%) but necessitates anhydrous conditions.

- DBU (1,8-Diazabicycloundec-7-ene) : Enables room-temperature reactions but increases cost.

Post-Synthesis Modifications and Derivatives

Functionalization at the Amino Group

The 2-amino group undergoes Schiff base formation with aldehydes, enabling diversification. For example:

Ester Hydrolysis

The ethyl ester can be hydrolyzed to the carboxylic acid using NaOH/EtOH (90°C, 6 hours), facilitating further coupling reactions.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

- δ 1.30 (t, J = 7.1 Hz, 3H, ester -CH₂CH₃)

- δ 4.29 (q, J = 7.1 Hz, 2H, ester -OCH₂)

- δ 6.06 (s, 1H, thiophene H-5)

- δ 7.29 (m, 9H, aromatic protons).

IR (KBr) :

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity for optimized syntheses.

Chemical Reactions Analysis

Gewald Reaction

A primary method for thiophene derivatives involves the Gewald reaction , which combines ketones/aldehydes, nitriles, and elemental sulfur under basic conditions . For this compound, the synthesis likely includes:

-

Reactants : Ethyl cyanoacetate (nitrile), 4-benzylbenzaldehyde (aromatic aldehyde), elemental sulfur, and a base (e.g., diethylamine).

-

Conditions : Heating under reflux in ethanol or similar solvents.

Key steps :

-

Formation of intermediate enamine.

-

Cyclization to form the thiophene ring.

-

Introduction of the amino group via hydrolysis or substitution .

Nucleophilic Substitution at the Amino Group

The amino group undergoes alkylation or acylation with reagents like alkyl halides or acyl chlorides. For example:

-

Reaction with chloroacetyl chloride : Forms acylated derivatives (e.g., N-acetyl compounds) .

-

Reaction with benzylamine : Generates benzylamido derivatives .

| Reagent | Reaction Type | Product | Reference |

|---|---|---|---|

| Chloroacetyl chloride | Acylation | N-acetyl derivative | |

| Benzylamine | Alkylation | Benzylamido derivative |

Oxidation

The compound can undergo oxidation with agents like potassium permanganate or hydrogen peroxide, targeting the thiophene ring or amino group:

-

Ring oxidation : Converts thiophene to thiophene dioxide under harsh conditions.

-

Amino group oxidation : Forms nitro derivatives, though this is less common for thiophene-based systems.

Reduction

Reduction with sodium borohydride or lithium aluminum hydride may target:

-

Ester group : Converts ester to alcohol or amine (if amidation precedes reduction) .

-

Thiophene ring : Rare due to aromatic stability.

Intramolecular Cyclization

The compound participates in Michael addition and cyclization reactions, as observed in similar thiophene derivatives:

-

Michael addition : Reaction with α,β-unsaturated carbonyls forms fused rings .

-

Cyclization with carbonyl compounds : Forms heterocycles like thieno[2,3-d]pyrimidines via Mannich-type reactions .

Coupling Reactions

-

Suzuki coupling : Potential for introducing aryl groups via cross-coupling (not directly reported but inferred from thiophene reactivity) .

-

Click chemistry : Azide-alkyne cycloaddition could modify the amino group, though unreported .

Ligand and Catalyst Roles

The amino group enables coordination chemistry , forming metal complexes useful in catalysis. For example:

-

Palladium complexes : Catalytic applications in cross-coupling reactions.

-

Copper complexes : Potential in organic synthesis.

Bioisosteric Modifications

The ester group can be converted to amides, acids, or alcohols to alter physicochemical properties .

-

Amide formation : Hydrolysis of ester to carboxylic acid, followed by amide coupling .

-

Alcohol formation : Reduction of ester to ethyl alcohol derivative .

DFT Studies

Quantum chemical studies (DFT) on similar systems reveal:

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-amino-4-(4-benzylphenyl)thiophene-3-carboxylate has shown promise in various therapeutic areas:

- Antitumor Activity : Research indicates that this compound exhibits significant antitumor properties. It has been tested against different cancer cell lines, demonstrating the ability to inhibit cell proliferation effectively. For instance, studies have reported IC50 values indicating potent cytotoxic effects against MCF-7 breast cancer cells, leading to apoptosis and cell cycle arrest in specific phases .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects, showing activity against various pathogens. Its mechanism of action may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Material Science

The compound is also being explored for applications in material science:

- Organic Semiconductors : Due to its unique electronic properties, this compound can be utilized in the development of organic semiconductors. These materials are crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

- Corrosion Inhibition : The compound's structure allows it to act as a corrosion inhibitor in various industrial applications, protecting metals from oxidative damage.

Case Study 1: Antitumor Activity

In a study evaluating the antitumor potential of this compound, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed through flow cytometry analysis. The study concluded that this compound could serve as a lead structure for developing new anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against common bacterial strains. The compound demonstrated notable inhibition zones in agar diffusion assays, suggesting its potential as an antimicrobial agent. Further mechanistic studies are ongoing to elucidate its mode of action against specific pathogens.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(4-benzylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death . The compound may also inhibit certain enzymes or receptors, contributing to its biological effects.

Comparison with Similar Compounds

Ethyl 2-amino-4-(4-benzylphenyl)thiophene-3-carboxylate can be compared with other thiophene derivatives such as:

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: This compound is similar in structure but differs in its biological activity and applications.

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid: Another related compound with distinct chemical properties and uses.

Biological Activity

Ethyl 2-amino-4-(4-benzylphenyl)thiophene-3-carboxylate is a thiophene derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies, supported by data tables and research findings.

This compound is synthesized primarily through the Gewald reaction, which involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester. This method allows for the creation of various thiophene derivatives with potential biological applications .

2. Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Anticancer Properties : this compound has shown promising results in inhibiting tumor growth in various cancer models.

- Anti-inflammatory Effects : The compound modulates inflammatory pathways, potentially reducing inflammation in cellular models .

- Antimicrobial Activity : It has demonstrated efficacy against various microbial strains, indicating its potential as an antimicrobial agent .

3.1 Target Interaction

The compound interacts with specific biomolecules, including enzymes and receptors, which alters their activity. For instance, it has been shown to inhibit certain cytochrome P450 enzymes involved in drug metabolism, affecting the pharmacokinetics of co-administered drugs.

3.2 Cellular Effects

This compound influences cell signaling pathways and gene expression. It can modulate the expression of genes related to inflammatory responses and apoptosis, thereby exerting its therapeutic effects .

4.1 Antitumor Activity

A study evaluated the anticancer potential of this compound in vitro using various cancer cell lines. The results indicated that it exhibited significant cytotoxicity with an IC50 ranging from 23.2 to 49.9 μM across different assays (Table 1).

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | 23.2 | MCF-7 (Breast Cancer) |

| Control (5-FU) | 50 | MCF-7 |

| Other Derivatives | 52.9 - 95.9 | Various |

Table 1: Antitumor activity of this compound compared to standard treatments.

4.2 Anti-inflammatory Studies

In vivo studies demonstrated that treatment with this compound significantly reduced markers of inflammation in animal models, highlighting its potential for therapeutic use in inflammatory diseases .

5.1 In Vivo Efficacy

A notable study involved administering this compound to tumor-bearing mice. The results showed a marked decrease in tumor volume by approximately 54% compared to controls, indicating its effectiveness as an antitumor agent .

5.2 Safety Profile

Toxicity assessments revealed that the compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models during pharmacological evaluations .

6.

This compound is a promising compound with significant biological activity across several domains, particularly in cancer treatment and anti-inflammatory applications. Its ability to influence key biochemical pathways positions it as a valuable candidate for further research and potential therapeutic development.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize Ethyl 2-amino-4-(4-benzylphenyl)thiophene-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The Gewald reaction is a standard method for synthesizing 2-aminothiophene derivatives. This involves condensation of ketones (e.g., substituted acetophenones) with ethyl cyanoacetate, followed by cyclization with elemental sulfur. For example, similar compounds like ethyl 2-amino-5-(4-nitrophenyl)thiophene-3-carboxylate were synthesized by reacting 4-nitrophenylacetone with ethyl cyanoacetate and sulfur . Optimization includes adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–100°C), and reaction time (6–12 hours) to improve yields. Monitoring via TLC or HPLC ensures reaction completion.

Q. How is the purity and structural integrity of this compound verified post-synthesis?

- Methodological Answer : Characterization typically involves:

- NMR spectroscopy : H and C NMR identify functional groups and confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.6 ppm for benzyl groups) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for : 345.11 g/mol).

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% for biological assays) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Storage : Keep in airtight containers under inert gas (N) at 2–8°C to prevent degradation. Avoid exposure to strong oxidizers (e.g., peroxides) due to incompatibility risks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?

- Methodological Answer : SAR studies require systematic modifications to the thiophene core and substituents:

- Variation of the benzyl group : Replace the 4-benzylphenyl moiety with electron-withdrawing (e.g., -NO) or donating (e.g., -OCH) groups to assess receptor binding affinity.

- Ester hydrolysis : Convert the ethyl ester to a carboxylic acid to study solubility effects.

- Biological assays : Use in vitro models (e.g., GPCR binding assays) to measure EC values. For instance, a related compound (ethyl 2-amino-5-(4-chlorophenyl)thiophene-3-carboxylate) showed EC = 6.6 µM in adenosine receptor dissociation assays .

Q. What challenges arise in crystallizing this compound for X-ray diffraction studies, and how can they be addressed?

- Methodological Answer : Challenges include low solubility and polymorphism. Strategies:

- Solvent screening : Use mixed solvents (e.g., DMSO/ethanol) for slow evaporation.

- Temperature gradients : Gradual cooling from 50°C to 4°C promotes crystal nucleation.

- Software tools : SHELXL (via OLEX2 GUI) refines crystal structures, even with twinning or weak diffraction. SHELXD can resolve phase problems in small-molecule crystallography .

Q. How can contradictory data in kinetic studies of ligand-receptor interactions be analyzed?

- Methodological Answer : Discrepancies in dissociation constants (K) or binding kinetics may arise from assay conditions. Mitigation steps:

- Control experiments : Validate receptor stability (e.g., via circular dichroism) and ligand solubility (dynamic light scattering).

- Data normalization : Use internal standards (e.g., fluorescent probes) to correct for plate-to-plate variability.

- Computational modeling : Molecular docking (AutoDock Vina) identifies steric clashes or electrostatic mismatches in binding poses .

Q. What strategies are effective in minimizing decomposition during high-temperature reactions involving this compound?

- Methodological Answer : Decomposition pathways (e.g., ester hydrolysis or thiophene ring oxidation) can be mitigated by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.